molecular formula C16H21N3O3 B7078810 N-[1-(6-propan-2-yloxypyridine-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide

N-[1-(6-propan-2-yloxypyridine-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide

Cat. No.: B7078810
M. Wt: 303.36 g/mol
InChI Key: GXEFNQNDTUYNIZ-UHFFFAOYSA-N
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Description

N-[1-(6-propan-2-yloxypyridine-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a pyridine ring substituted with a propan-2-yloxy group, an azetidine ring, and a cyclopropanecarboxamide moiety, making it a multifaceted molecule with diverse reactivity and functionality.

Properties

IUPAC Name

N-[1-(6-propan-2-yloxypyridine-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-10(2)22-14-5-3-4-13(18-14)16(21)19-8-12(9-19)17-15(20)11-6-7-11/h3-5,10-12H,6-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEFNQNDTUYNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=N1)C(=O)N2CC(C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-propan-2-yloxypyridine-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Azetidine Ring: The azetidine ring can be synthesized using a cyclization reaction involving a suitable amine and an electrophilic carbon source under basic conditions.

    Introduction of Pyridine Group: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the azetidine intermediate.

    Coupling with Cyclopropanecarboxamide: The final step involves coupling the pyridine-azetidine intermediate with cyclopropanecarboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-propan-2-yloxypyridine-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the propan-2-yloxy group under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[1-(6-propan-2-yloxypyridine-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(6-propan-2-yloxypyridine-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(6-methoxypyridine-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide
  • N-[1-(6-ethoxypyridine-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide

Uniqueness

N-[1-(6-propan-2-yloxypyridine-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide is unique due to the presence of the propan-2-yloxy group, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall efficacy in various applications.

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